molecular formula C15H15N3OS2 B5618346 2,3-dimethyl-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-1H-indole

2,3-dimethyl-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-1H-indole

Cat. No. B5618346
M. Wt: 317.4 g/mol
InChI Key: ZLELOAZHKZXXOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related indole derivatives often involves multi-step chemical reactions, starting from simple precursors to achieve the desired complex structures. For example, the synthesis of 3,5-bis(indolyl)-1,2,4-thiadiazoles involves the oxidative dimerization of indole-3-thiocarboxamide, which is somewhat related to the target compound, highlighting the complexity and specificity required in synthesizing such molecules (Kumar et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds closely related to 2,3-dimethyl-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-1H-indole can be analyzed using various spectroscopic techniques. These include FT-IR, NMR, and single-crystal X-ray diffraction analysis, which help in confirming the structural features of synthesized compounds and understanding their molecular packing and interactions (Boraei et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving indole derivatives can lead to a variety of compounds with different chemical properties. For instance, the reaction of indole derivatives with electrophilic agents can produce N-alkyl-, N-acyl-, and N-sulfonyl- derivatives, showing the versatility and reactivity of indole-based compounds. Such reactions are crucial for modifying the chemical properties of these molecules for specific applications (Belskaya et al., 2016).

Physical Properties Analysis

The physical properties of indole derivatives, including their melting points, solubility, and crystallinity, can be determined through various analytical methods. These properties are essential for understanding the stability and applicability of these compounds in different environments and applications (Kukuljan et al., 2016).

Chemical Properties Analysis

The chemical properties of indole derivatives, such as their reactivity, stability under different conditions, and interaction with various reagents, are critical for their application in synthesis and biological activities. Studies on the antimicrobial activity of indole derivatives highlight the importance of chemical properties in determining the biological efficacy of these compounds (El-Sayed et al., 2011).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Indole derivatives have been found to have various biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound in more detail. Given the biological activity of indole derivatives , this compound could be of interest in the development of new pharmaceuticals or therapeutic agents.

properties

IUPAC Name

1-(2,3-dimethylindol-1-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS2/c1-9-10(2)18(13-7-5-4-6-12(9)13)14(19)8-20-15-17-16-11(3)21-15/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLELOAZHKZXXOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C(=O)CSC3=NN=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dimethyl-1H-indol-1-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone

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